molecular formula C15H11ClO2S B074195 2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate CAS No. 1152-72-3

2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate

Cat. No. B074195
CAS RN: 1152-72-3
M. Wt: 290.8 g/mol
InChI Key: ATXWWAJKDXZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate is a chemical compound that has gained significant interest in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

Larvicidal Activity

2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate has demonstrated effectiveness as a larvicide against Aedes aegypti larvae. This compound, isolated from Echinops transiliensis roots, showed promising larvicidal activities, with varying efficacy influenced by structural differences among similar compounds. The presence of thiophene rings and AcO groups significantly impacted the larvicidal activity (Nakano et al., 2014).

Synthesis and Characterization in Various Studies

The compound has been synthesized and characterized in various studies, exploring its potential in different scientific applications. For instance, its antimicrobial activities were investigated after being isolated from the aerial part of Pluchea indica (Zhang et al., 2008). Additionally, studies have focused on synthesizing derivatives of this compound, examining their physical, chemical, and toxicological properties to determine their suitability for various applications, including potential medical uses (Salionov, 2015).

Electrochemical Applications

Research into the electrochemical applications of similar thiophene-based compounds has shown their potential in developing supercapacitors and electrochromic devices. Studies have synthesized novel monomers with thiophene structures for such applications, highlighting the versatility and potential of thiophene derivatives in advanced material science (Hür et al., 2016), (Zhang et al., 2016).

properties

CAS RN

1152-72-3

Product Name

2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate

Molecular Formula

C15H11ClO2S

Molecular Weight

290.8 g/mol

IUPAC Name

[2-chloro-4-(5-penta-1,3-diynylthiophen-2-yl)but-3-ynyl] acetate

InChI

InChI=1S/C15H11ClO2S/c1-3-4-5-6-14-9-10-15(19-14)8-7-13(16)11-18-12(2)17/h9-10,13H,11H2,1-2H3

InChI Key

ATXWWAJKDXZDBZ-UHFFFAOYSA-N

SMILES

CC#CC#CC1=CC=C(S1)C#CC(COC(=O)C)Cl

Canonical SMILES

CC#CC#CC1=CC=C(S1)C#CC(COC(=O)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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